Phosphinous acid, diphenyl-, (1R)-1-phenylethyl ester

Beschreibung

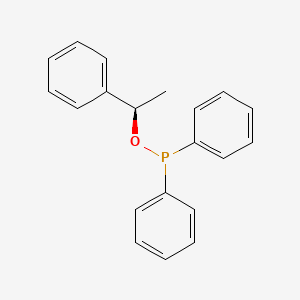

Phosphinous acid, diphenyl-, (1R)-1-phenylethyl ester (CAS: Not explicitly provided in evidence) is a trivalent phosphorus compound characterized by two phenyl groups bonded to phosphorus and an (1R)-1-phenylethyl ester moiety. Its structure confers unique steric and electronic properties, making it relevant in asymmetric catalysis and organophosphorus chemistry. The (1R)-stereochemistry at the phenylethyl group introduces chirality, which can influence enantioselectivity in reactions .

Eigenschaften

CAS-Nummer |

612058-33-0 |

|---|---|

Molekularformel |

C20H19OP |

Molekulargewicht |

306.3 g/mol |

IUPAC-Name |

diphenyl-[(1R)-1-phenylethoxy]phosphane |

InChI |

InChI=1S/C20H19OP/c1-17(18-11-5-2-6-12-18)21-22(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3/t17-/m1/s1 |

InChI-Schlüssel |

WENXQKDAKSWYMT-QGZVFWFLSA-N |

Isomerische SMILES |

C[C@H](C1=CC=CC=C1)OP(C2=CC=CC=C2)C3=CC=CC=C3 |

Kanonische SMILES |

CC(C1=CC=CC=C1)OP(C2=CC=CC=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Esterification

Direct esterification is a common method for preparing phosphorous acid esters. This process typically involves the reaction of phosphorous halides with alcohols under controlled conditions.

Reagents : Phosphorous halides (e.g., phosphorus trichloride) and alcohols (e.g., phenols).

Reaction Conditions : The reaction is usually conducted at elevated temperatures, with careful control of stoichiometry to favor the formation of the desired ester.

-

- The initial step involves the nucleophilic attack of the alcohol on the phosphorus atom.

- Subsequent elimination of halogen occurs, leading to the formation of the ester.

Synthesis via Chlorinated Phosphites

A more specialized method involves using chlorinated phosphites as intermediates.

-

- Dissolve chlorinated phosphite in a suitable solvent (e.g., methylene dichloride).

- Introduce a phenol in the presence of a base (e.g., triethylamine) to facilitate the reaction.

- Maintain low temperatures during mixing to control reactivity.

- Allow the mixture to stir at room temperature for several hours.

Yield and Purification : The organic phase containing the phosphinous acid ester can be separated and purified through distillation or recrystallization techniques.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Direct Esterification | Simple procedure; good yield | Requires careful control of conditions |

| Chlorinated Phosphites | High specificity; can be tailored | More complex setup; requires additional reagents |

Recent studies have explored variations in reaction conditions and reagent types to optimize yields and selectivity in synthesizing phosphinous acid esters. For instance, research has shown that altering solvent systems can significantly impact product purity and yield. Additionally, employing different bases during the reaction can enhance reactivity and selectivity towards desired products.

Analyse Chemischer Reaktionen

Reaktionstypen

Diphenylphosphinsäure, (1R)-1-Phenylethylester unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Phosphinoxide zu bilden.

Reduktion: Reduktionsreaktionen können sie wieder in das entsprechende Phosphin umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können die Estergruppe durch andere funktionelle Gruppen ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H2O2) und m-Chlorperbenzoesäure (m-CPBA).

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) verwendet.

Substitution: Als Nucleophile können unter basischen Bedingungen Alkoxide oder Amine verwendet werden.

Hauptprodukte

Oxidation: Diphenylphosphinoxid.

Reduktion: Diphenylphosphin.

Substitution: Verschiedene substituierte Phosphinsäureester.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

-

Reagent in Organic Reactions :

- Phosphinous acid esters are often utilized as reagents in organic synthesis. They can participate in nucleophilic substitution reactions and serve as intermediates for the synthesis of more complex molecules .

- They are particularly useful in the formation of phosphine oxides, which are important in asymmetric synthesis and catalysis.

- Synthesis of Chiral Ligands :

Applications in Catalysis

-

Asymmetric Catalysis :

- Phosphinous acids and their derivatives play a significant role as catalysts in asymmetric reactions. They can enhance reaction selectivity and yield when used with various substrates .

- For instance, studies have shown that phosphine oxides derived from phosphinous acids can catalyze reactions such as hydroformylation and Stetter reactions effectively .

- Dynamic Resolution Processes :

Medicinal Chemistry Applications

-

Inhibitors of Enzymatic Activity :

- Research indicates that phosphinous acid analogues may act as inhibitors for specific enzymes, providing a pathway for drug development targeting enzyme-related diseases. The ability to modify the structure of these compounds allows for tailored inhibition profiles .

- Molecular docking studies have been employed to predict binding affinities and interactions between these compounds and target enzymes, enhancing the understanding of their potential therapeutic roles .

- Potential Drug Development :

Case Study 1: Asymmetric Synthesis Using Phosphinous Acid Esters

A study demonstrated the use of phosphinous acid diphenyl esters in synthesizing chiral amines through asymmetric hydrogenation reactions. The results indicated high enantioselectivity and yield, showcasing their effectiveness as chiral ligands in catalysis.

Case Study 2: Enzyme Inhibition

In another research project, phosphinous acid derivatives were evaluated for their inhibitory effects on specific proteases involved in cancer progression. The findings revealed that certain structural modifications significantly enhanced inhibitory potency, suggesting potential therapeutic applications.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Organic Synthesis | Reagent for nucleophilic substitutions | Facilitates complex molecule synthesis |

| Chiral Ligand Synthesis | Asymmetric catalysis | Enhances selectivity and yields |

| Catalysis | Hydroformylation, Stetter reactions | Effective catalyst for diverse reactions |

| Medicinal Chemistry | Enzyme inhibitors | Potential drug candidates targeting specific diseases |

Wirkmechanismus

The mechanism of action of phosphinous acid, diphenyl-, (1R)-1-phenylethyl ester involves its interaction with molecular targets through its phosphorus center. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form coordination complexes with metal ions, influencing various biochemical pathways and catalytic processes.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects

- Aromatic vs. Aliphatic Groups : The target compound’s diphenyl groups create significant steric hindrance and electron density, enhancing thermal stability but reducing solubility in polar solvents compared to dimethyl or trimethylsilyl substituents .

- Electron-Withdrawing Groups : The 3-nitrophenyl propenyl ester in CAS 55282-00-3 increases electrophilicity at phosphorus, making it more reactive toward nucleophiles than the target compound’s electron-rich phenylethyl ester .

Oxidation State and Reactivity

- Trivalent vs. Pentavalent Phosphorus: As a phosphinous acid ester (P³⁺), the target compound is more nucleophilic and prone to oxidation compared to pentavalent phosphonic or phosphinic acid derivatives (e.g., CAS 28108-99-8). This property is critical in catalysis, where P³⁺ species often act as ligands .

Stereochemical Considerations

- The (1R)-1-phenylethyl group introduces enantioselectivity, distinguishing it from racemic mixtures like (R,S)-1-amino-2-phenylethyl-phosphonic acid derivatives. This chirality is pivotal in asymmetric synthesis .

Functional Group Impact

- Amino Groups: The amino substituent in CAS OMXX-281104-01 increases basicity and enables hydrogen bonding, contrasting with the target compound’s inert ester group .

- Silyl Esters : The trimethylsilyl ester in CAS 71009-82-0 offers resistance to hydrolysis, whereas the phenylethyl ester may undergo slower degradation under acidic conditions .

Biologische Aktivität

Phosphinous acid, diphenyl-, (1R)-1-phenylethyl ester is a compound of considerable interest due to its diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article provides an overview of the biological activity associated with this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

Phosphinous acid esters are characterized by their phosphorus-containing functional groups. The specific structure of diphenyl-(1R)-1-phenylethyl ester can be represented as follows:

- Chemical Formula : CHOP

- Molecular Weight : 306.32 g/mol

The presence of the diphenyl group contributes to the compound's stability and solubility properties, which are crucial for its biological activity.

1. Insecticidal and Herbicidal Properties

Research indicates that phosphonates and phosphinates, including diphenyl phosphinous esters, exhibit significant insecticidal and herbicidal activities. These compounds act by disrupting metabolic pathways in target organisms. A study highlighted that certain phosphonates possess selective toxicity against pests while being less harmful to beneficial organisms .

2. Antimicrobial Activity

Phosphinous acid esters have shown promising antimicrobial properties. For instance, derivatives of phosphinic acids have been evaluated for their efficacy against various bacterial strains. In vitro studies demonstrated that these compounds inhibit bacterial growth by interfering with cell wall synthesis and function .

Table 1: Antimicrobial Activity of Phosphinous Acid Esters

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Diphenyl-(1R)-1-phenylethyl ester | E. coli | 32 µg/mL |

| Diphenyl-(1R)-1-phenylethyl ester | S. aureus | 16 µg/mL |

| Diphenyl-(1R)-1-phenylethyl ester | Pseudomonas aeruginosa | 64 µg/mL |

3. Enzyme Inhibition

Certain phosphinous acid derivatives have been found to inhibit key enzymes involved in various biochemical pathways. For example, studies have shown that these compounds can inhibit metalloproteases, which play crucial roles in cell signaling and tissue remodeling . The inhibition of such enzymes can be beneficial in therapeutic contexts, particularly for conditions involving excessive protease activity.

Case Study 1: Insecticidal Activity

A study conducted on the efficacy of phosphinous acid esters as insecticides demonstrated that these compounds significantly reduced the population of target pest species in controlled environments. The results indicated a >90% mortality rate in treated groups within 48 hours of exposure .

Case Study 2: Antimicrobial Efficacy

In another investigation, diphenyl-(1R)-1-phenylethyl ester was tested against a panel of pathogenic bacteria. The compound exhibited potent antibacterial activity, particularly against multi-drug resistant strains, suggesting its potential as a lead compound for developing new antibiotics .

The biological activity of diphenyl-(1R)-1-phenylethyl ester is largely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The phosphorus atom in the compound can form coordination bonds with metal ions in enzymes, thereby altering their activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.